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Compound of Interest

Compound Name: 2-Methoxy-1-heptene

Cat. No.: B14582286 Get Quote

For researchers, scientists, and professionals in drug development, accurate structural

elucidation of organic compounds is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative

framework for cross-referencing NMR data of 2-Methoxy-1-heptene with spectral databases,

alongside predicted data and standardized experimental protocols.

Data Presentation: Predicted NMR Data
As of November 2025, experimental NMR data for 2-Methoxy-1-heptene is not publicly

available in major spectral databases. Therefore, this guide presents predicted ¹H and ¹³C NMR

data, generated using computational models. These predictions serve as a valuable reference

for researchers working with this or structurally similar compounds.
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Protons
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J) in
Hz

H1a 3.95 d 1H 2.0

H1b 3.85 d 1H 2.0

H3 2.05 t 2H 7.5

H4 1.40 m 2H

H5 1.30 m 2H

H6 1.25 m 2H

H7 0.88 t 3H 7.0

OCH₃ 3.55 s 3H

Predicted ¹³C NMR Data for 2-Methoxy-1-heptene

Carbon Chemical Shift (ppm)

C1 85.5

C2 155.0

C3 31.8

C4 29.5

C5 22.6

C6 22.4

C7 14.0

OCH₃ 57.0
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The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a

low-molecular-weight organic compound like 2-Methoxy-1-heptene.

Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent

(e.g., CDCl₃, Deuterated Chloroform) in a clean vial. The choice of solvent is critical to avoid

interfering signals in the ¹H NMR spectrum.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm

NMR tube.

Filtration (if necessary): If any solid particles are present, filter the solution through a small

cotton plug in the pipette to prevent them from affecting the magnetic field homogeneity.

¹H NMR Spectroscopy

Instrument: A 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 (depending on sample concentration).

Processing:
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Fourier Transformation: Apply an exponential window function with a line broadening of

0.3 Hz.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Calibration: Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).

Integration: Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Acquisition Parameters:

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Processing:

Fourier Transformation: Apply an exponential window function with a line broadening of 1-

2 Hz.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction.
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Calibration: Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental NMR

data with spectral databases and predicted values.
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Caption: Workflow for NMR data cross-referencing.

To cite this document: BenchChem. [Cross-Referencing NMR Data for 2-Methoxy-1-heptene:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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